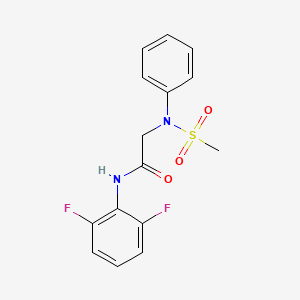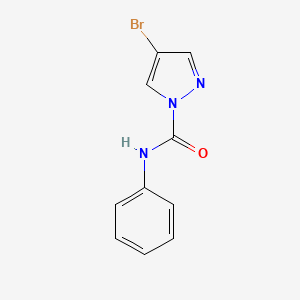![molecular formula C16H12O2S B5850606 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone, also known as MTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a protein involved in the regulation of insulin signaling.
Biochemical and Physiological Effects:
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the development of various inflammatory diseases. 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has several advantages for lab experiments, including its easy synthesis, moderate to high yield, and diverse applications. However, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone also has some limitations, including its limited solubility in water and its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone, including the development of new synthetic methods for 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone and its derivatives, the investigation of its potential applications in the treatment of various diseases, and the exploration of its potential applications in material science and environmental science. Additionally, further research is needed to fully understand the mechanism of action of 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone and its derivatives and to determine their potential toxicity and side effects.
合成法
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone can be synthesized using a variety of methods, including the reaction between 5-methyl-2-thiophenecarboxaldehyde and benzaldehyde in the presence of a base. The reaction yields 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone in a moderate to high yield, depending on the reaction conditions.
科学的研究の応用
3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone has been studied for its potential applications in the removal of heavy metals from contaminated water.
特性
IUPAC Name |
(3E)-3-[(5-methylthiophen-2-yl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2S/c1-11-7-8-14(19-11)9-13-10-15(18-16(13)17)12-5-3-2-4-6-12/h2-10H,1H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZQPSYWPVMZ-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=C2C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3e)-3-[(5-Methyl-2-thienyl)methylene]-5-phenylfuran-2(3h)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)

![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![N-[3-(benzoylamino)-4-methylphenyl]-2-furamide](/img/structure/B5850590.png)
![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5850599.png)


![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)